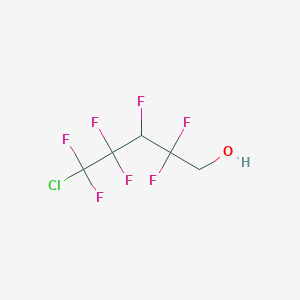
5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol
Vue d'ensemble
Description
5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol typically involves the reaction of a fluorinated alkene with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the addition of chlorine and hydroxyl groups to the fluorinated carbon chain. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological membranes.
Medicine: Fluorinated compounds are often used in pharmaceuticals for their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and coatings due to its chemical resistance and low surface energy.
Mécanisme D'action
The mechanism by which 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and van der Waals interactions with target molecules, influencing their activity and stability. These interactions can modulate the function of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol can be compared with other fluorinated alcohols, such as:
2,2,3,4,4,5,5-Heptafluoropentan-1-ol: Lacks the chlorine atom, which may result in different reactivity and applications.
5-Bromo-2,2,3,4,4,5,5-heptafluoropentan-1-ol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
2,2,3,4,4,5,5-Heptafluoro-1-pentanol: Another fluorinated alcohol with a different substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of fluorine and chlorine atoms, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
IUPAC Name |
5-chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF7O/c6-5(12,13)4(10,11)2(7)3(8,9)1-14/h2,14H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUBAWNWJNFSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


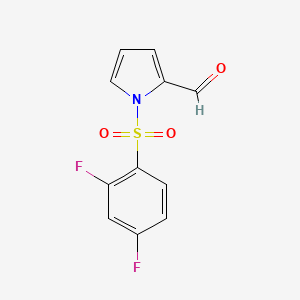
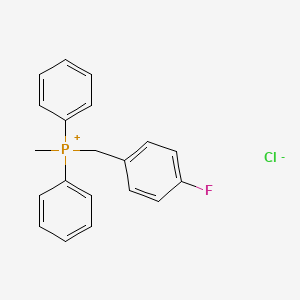
![1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041037.png)
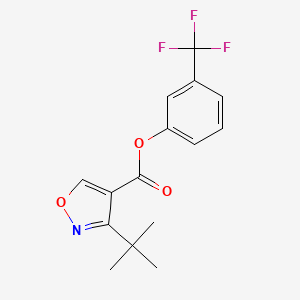
![methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041040.png)
![methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041041.png)
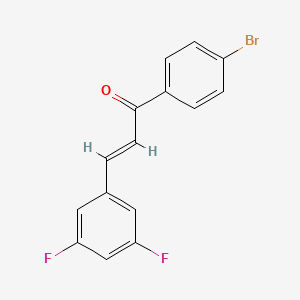
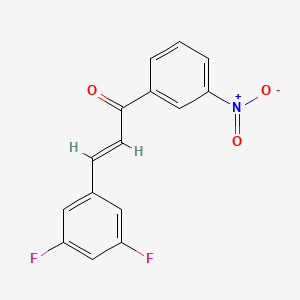
![4-[(3,5-Difluorobenzyl)oxy]benzaldehyde](/img/structure/B3041046.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041047.png)
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041048.png)
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041049.png)
![1-(2,4-Dichlorophenyl)-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041053.png)
![Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate](/img/structure/B3041054.png)
